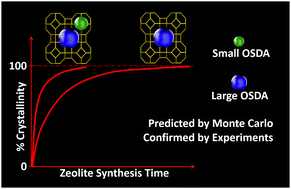Monte carlo simulations and experiments of all-silica zeolite LTA assembly combining structure directing agents that match cage sizes†
Physical Chemistry Chemical Physics Pub Date: 2021-11-29 DOI: 10.1039/D1CP03913J
Abstract
We investigated the influence of organic structure-directing agents (OSDAs) on the formation rates of all-silica zeolite LTA using both simulations and experiments, to shed light on the crystallization process. We compared syntheses using one OSDA with a diameter close to the size of the large cavity in LTA, and two OSDAs of diameters matching the sizes of both the small and large LTA cavities. Reaction-ensemble Monte Carlo (RxMC) simulations predict a speed up of LTA formation using two OSDAs matching the LTA pore sizes; this qualitative result is confirmed by experimental studies of crystallization kinetics, which find a speedup in all-silica LTA crystallization of a factor of 3. Analyses of simulated rings and their Si–O–Si angular energies during RxMC crystallizations show that all ring sizes in the faster crystallization exhibit lower angular energies, on average, than in the slower crystallization, explaining the origin of the speedup through packing effects.


Recommended Literature
- [1] Co3O4–C core–shell nanowire array as an advanced anode material for lithium ion batteries†
- [2] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [3] Conformal growth of nanocrystalline CdX (X = S, Se) on mesoscopic NiO and their photoelectrochemical properties†
- [4] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [5] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [6] Calcium phosphate-based materials of natural origin showing photocatalytic activity†
- [7] Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents†
- [8] Facile synthesis of a 3D-porous LiNbO3 nanocomposite as a novel electrode material for lithium ion batteries†
- [9] Vanadium oxide compounds with quantum Monte Carlo
- [10] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†










